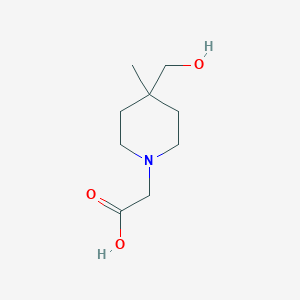![molecular formula C9H10ClN3 B1491519 7-(Chlormethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazol CAS No. 2090639-98-6](/img/structure/B1491519.png)
7-(Chlormethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Pyrazole haben eine breite Palette von Anwendungen in der medizinischen Chemie und Wirkstoffforschung . Sie werden oft als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . Der Pyrazol-Rest hat viele pharmakologische Funktionen, darunter antibakterielle, entzündungshemmende, anticancerogene, analgetische, Antikonvulsiva, Anthelminthika und antioxidative Eigenschaften .
Agrochemie
Im Bereich der Agrochemie werden Pyrazole aufgrund ihrer herbiziden Eigenschaften verwendet . Sie können bei der Entwicklung neuer Agrochemikalien zur Bekämpfung von Unkraut und anderen unerwünschten Pflanzen eingesetzt werden.
Koordinationschemie
Pyrazole werden in der Koordinationschemie verwendet, wo sie als Liganden wirken können, um Komplexe mit verschiedenen Metallen zu bilden . Diese Komplexe können eine Vielzahl von Anwendungen haben, darunter Katalyse und Materialwissenschaften.
Organometallchemie
In der Organometallchemie können Pyrazole verwendet werden, um organometallische Verbindungen zu bilden, bei denen es sich um Verbindungen handelt, die mindestens eine Metall-Kohlenstoff-Bindung enthalten . Diese Verbindungen finden Anwendungen in einer Vielzahl von Bereichen, darunter Katalyse, Materialwissenschaften und medizinische Chemie.
Antimykobakterielle Aktivität
Es wurde eine Reihe von Imidazol- und Triazol-Diarylpyrazol-Derivaten hergestellt und auf ihre Bindungsaffinität zu Mycobacterium tuberculosis (Mtb) CYP121A1 und ihre antimykobakterielle Aktivität gegen Mtb H37Rv bewertet . Dies deutet darauf hin, dass Pyrazolderivate, einschließlich „7-(Chlormethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazol“, möglicherweise zur Behandlung von Tuberkulose eingesetzt werden könnten.
Entwicklung neuer präklinischer und klinischer Medikamente
Das Pyrazol-Gerüst wird bei der Entwicklung neuer präklinischer und klinischer Medikamente eingesetzt . Dazu gehört die Entwicklung neuer Medikamente für eine Vielzahl von Krankheiten und Zuständen, darunter Krebs, Entzündungen und Infektionskrankheiten.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . By occupying the site of action at succinate dehydrogenase, these compounds interfere with the tricarboxylic acid cycle, leading to the death of the pathogen .
Biochemical Pathways
For instance, they can inhibit the tricarboxylic acid cycle by interfering with succinate dehydrogenase . This inhibition disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .
Result of Action
Similar compounds, such as pyrazole–thiazole carboxamide derivatives, have shown promising in vitro activities against rhizoctonia cerealis .
Biochemische Analyse
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs). The interaction with CDKs, especially CDK2, is of particular interest due to its implications in cell cycle regulation and cancer therapy . The binding of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole to CDK2 inhibits its activity, thereby affecting the phosphorylation of downstream targets and ultimately leading to cell cycle arrest.
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the inhibition of CDK2 by 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole leads to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of CDK2 activity by binding to its active site. This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest at the G1 phase . Furthermore, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole have been studied over various time periods. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole remains stable under physiological conditions, allowing for sustained inhibition of CDK2 activity over time . Long-term exposure to this compound has been associated with persistent cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, potentially influencing the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole within the body.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments or organelles.
Eigenschaften
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEQCLGRNQBOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)
![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)


![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)
![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)








